6-Bromo-2-nitropyridin-3-amine

Overview

Description

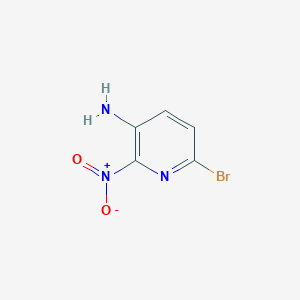

6-Bromo-2-nitropyridin-3-amine (CAS: 1211333-10-6) is a halogenated nitropyridine derivative with the molecular formula C₅H₄BrN₃O₂ and a molecular weight of 218.008 g/mol. It is primarily used as a biochemical reagent in research settings, with applications in medicinal chemistry and drug development. The compound is characterized by:

- A bromine atom at position 6,

- A nitro group (-NO₂) at position 2,

- An amine (-NH₂) group at position 3.

It is stored at -80°C (6-month stability) or -20°C (1-month stability) due to its sensitivity to degradation, and it has a purity exceeding 98% .

Preparation Methods

6-Bromo-2-nitropyridin-3-amine can be synthesized through various synthetic routes. One common method involves the reaction of 3-nitropyridine-2-amine with bromine in the presence of a suitable solvent . The reaction conditions typically include moderate temperatures and the use of a catalyst to facilitate the bromination process. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Chemical Reactions Analysis

6-Bromo-2-nitropyridin-3-amine undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in substitution reactions where the bromine atom is replaced by other functional groups.

Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: Although less common, the compound can also undergo oxidation reactions under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with ammonia can yield 3-amino-6-bromopyridine .

Scientific Research Applications

Medicinal Chemistry

6-Bromo-2-nitropyridin-3-amine is primarily investigated for its potential therapeutic applications:

- Antitumor Activity : Research indicates that derivatives of this compound are effective against various cancer cell lines, serving as precursors for bacterial topoisomerase inhibitors, which are critical in cancer treatment due to their role in DNA replication and repair.

- Antibacterial and Antifungal Properties : The compound's unique substitution pattern enhances its interaction with biological targets, making it a candidate for further pharmacological exploration against infections.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

- Synthesis of Novel Compounds : It is used to synthesize various derivatives that exhibit biological activity, including those targeting metabolic pathways and protein synthesis inhibition .

- Reagent in Analytical Chemistry : It acts as a reagent in analytical methods, aiding in the detection and quantification of other substances in complex mixtures .

Materials Science

This compound has applications beyond biology:

- Corrosion Inhibition : Investigated for its efficacy as a corrosion inhibitor in acidic environments, showcasing its versatility in industrial applications.

- Development of Advanced Materials : Its unique chemical properties make it suitable for creating polymers and coatings, which are essential in various industrial processes .

Antitumor Research

A study demonstrated that derivatives synthesized from this compound showed promising results against several cancer cell lines. This highlights its potential as a lead compound in drug development aimed at treating cancer.

Corrosion Inhibition

Research has shown that this compound can effectively inhibit corrosion in acidic environments. This property is particularly useful in industries where metal degradation poses significant challenges.

Mechanism of Action

The mechanism of action of 6-Bromo-2-nitropyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo various chemical reactions, which can modify its structure and properties. For example, the reduction of the nitro group to an amino group can significantly alter the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares 6-bromo-2-nitropyridin-3-amine with structurally related pyridine derivatives:

Key Differences and Implications

Electronic Effects

- Nitro vs. Methoxy Groups: The nitro group (-NO₂) in this compound is strongly electron-withdrawing, deactivating the pyridine ring and directing electrophilic substitutions to specific positions. In contrast, methoxy (-OCH₃) in 5-bromo-6-methoxypyridin-3-amine is electron-donating, increasing ring reactivity for nucleophilic attacks .

- Halogen Variations: Bromine (Br) in the target compound has a larger atomic radius and lower electronegativity than chlorine (Cl) in 6-chloro-3-nitro-N-isopropylpyridin-2-amine.

Biological Activity

6-Bromo-2-nitropyridin-3-amine is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₅H₄BrN₃O₂. Its structure features a bromine atom and a nitro group attached to a pyridine ring, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds containing nitro groups have been shown to exhibit significant antibacterial and antifungal properties. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cell death .

- Inhibition of Enzymes : Research indicates that this compound acts as an inhibitor of isocitrate dehydrogenase (IDH), an enzyme implicated in various cancers. This inhibition can disrupt metabolic pathways in cancer cells, making it a potential therapeutic agent against tumors such as glioblastoma and acute myeloid leukemia .

Biological Activity Data

| Activity Type | IC50 Value | Target | Reference |

|---|---|---|---|

| Antimicrobial | 35 ± 1 μM | Various bacterial strains | |

| IDH Inhibition | 15 μM | IDH1 and IDH2 | |

| Anti-inflammatory | Varies | iNOS, COX-2 |

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical strains of bacteria and fungi. The compound demonstrated potent activity, particularly against resistant strains, suggesting its potential role in treating infections caused by multidrug-resistant pathogens.

- Cancer Research : In a study focused on glioma cells, this compound was found to significantly inhibit cell proliferation and induce apoptosis. This effect was attributed to its ability to inhibit IDH enzymes, leading to altered metabolic states in cancer cells .

Research Findings

Recent studies have highlighted the compound's potential beyond antimicrobial and anticancer activities:

- Anti-inflammatory Properties : The compound has been shown to inhibit nitric oxide synthase (iNOS), which plays a critical role in inflammatory responses. This suggests that this compound could be developed into a therapeutic agent for inflammatory diseases .

- Selectivity for Biological Targets : Structural modifications in similar compounds have been studied to enhance selectivity towards specific biological targets. For example, variations in the substituents on the pyridine ring can influence binding affinity and efficacy against different enzymes .

Properties

IUPAC Name |

6-bromo-2-nitropyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-4-2-1-3(7)5(8-4)9(10)11/h1-2H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTCUFQLPDXXGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717769 | |

| Record name | 6-Bromo-2-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211333-10-6 | |

| Record name | 6-Bromo-2-nitropyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-nitropyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.